molecular formula C20H31BO3 B13723559 2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B13723559
M. Wt: 330.3 g/mol
InChI Key: QRIOJAPDRCCENP-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclohexylethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with a cyclohexylethoxy group and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclohexylethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-(2-cyclohexylethoxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include:

  • Solvent: Tetrahydrofuran (THF) or toluene
  • Temperature: 60-80°C
  • Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclohexylethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-cyclohexylethoxy)phenol.

    Reduction: Formation of 4-(2-cyclohexylethoxy)phenylborane.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Cyclohexylethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclohexylethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

    Molecular Targets: The compound targets hydroxyl groups in biological molecules, forming stable boronate esters.

    Pathways Involved: The formation and cleavage of boronate esters are key pathways in its mechanism of action, enabling its use in drug delivery and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-[4-(2-Cyclohexylethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexylethoxy group enhances its lipophilicity and stability, making it suitable for applications where other boronic esters may not be effective.

Properties

Molecular Formula

C20H31BO3

Molecular Weight

330.3 g/mol

IUPAC Name

2-[4-(2-cyclohexylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H31BO3/c1-19(2)20(3,4)24-21(23-19)17-10-12-18(13-11-17)22-15-14-16-8-6-5-7-9-16/h10-13,16H,5-9,14-15H2,1-4H3

InChI Key

QRIOJAPDRCCENP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3CCCCC3

Origin of Product

United States

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